1-Bromo-5-cyclobutoxy-2,3-difluorobenzene
Description
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a cyclobutoxy group at position 5, and fluorine atoms at positions 2 and 3.
Properties
Molecular Formula |
C10H9BrF2O |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
1-bromo-5-cyclobutyloxy-2,3-difluorobenzene |
InChI |
InChI=1S/C10H9BrF2O/c11-8-4-7(5-9(12)10(8)13)14-6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
VWQDSNNJAIQCBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C(=C2)Br)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-cyclobutoxy-2,3-difluorobenzene typically involves the bromination of a precursor compound followed by the introduction of cyclobutoxy and difluoro groups. One common method involves the reaction of 1-bromo-2,3-difluorobenzene with cyclobutanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yields and purity. The use of tubular reactors for diazotization reactions, followed by bromination and cyclobutoxy group introduction, can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized aromatic compounds .
Scientific Research Applications
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-5-cyclobutoxy-2,3-difluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the cyclobutoxy group can influence the compound’s overall reactivity and stability. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The following table compares 1-bromo-5-cyclobutoxy-2,3-difluorobenzene with structurally related bromo-difluorobenzene derivatives:
*Estimated properties based on analogs.
Key Observations:
- Boiling Points and Density: Longer or bulkier substituents (e.g., cyclobutoxy vs. methoxy) typically elevate boiling points and density due to increased molecular surface area and van der Waals interactions .
- Reactivity: Bromine at position 1 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine atoms stabilize the aromatic ring via electron-withdrawing effects. The cyclobutoxy group may sterically hinder reactions at position 5, directing substitutions to other positions .
Research Findings and Trends
- Synthetic Routes: Bromo-difluorobenzenes are typically synthesized via electrophilic bromination or nucleophilic substitution. The cyclobutoxy group may be introduced via Williamson ether synthesis under controlled conditions .
- Market Trends: The global market for bromo-difluorobenzene derivatives is driven by demand in electronics and agrochemicals. For example, 1,4-dibromo-2,3-difluorobenzene saw steady growth pre-2019 .
Biological Activity
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a bromine atom and two fluorine atoms attached to a benzene ring, along with a cyclobutoxy substituent. The presence of halogens often enhances the lipophilicity and biological activity of organic compounds.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, particularly in relation to its effects on microtubule dynamics and potential anti-cancer properties.
Research indicates that compounds with similar structures can stabilize microtubules, which are critical for cell division. Stabilization of microtubules can lead to inhibition of cancer cell proliferation by disrupting normal mitotic processes.
Case Studies
- Microtubule Stabilization : In a study evaluating structure-activity relationships (SAR) among related compounds, it was found that certain derivatives could significantly increase acetylated α-tubulin levels in treated cells. This suggests that this compound may exhibit similar effects, potentially leading to reduced cell viability in cancer models .
- Cytotoxicity Assays : Compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that these compounds could induce cytotoxic effects at micromolar concentrations, highlighting their potential as chemotherapeutic agents .
Data Table: Biological Activity Summary
| Compound | Activity Type | Concentration Range | Effect Observed |
|---|---|---|---|
| This compound | Microtubule Stabilization | 1 - 10 µM | Increased acetylated α-tubulin levels |
| Related Triazolopyrimidines | Cytotoxicity | 1 - 10 µM | Reduced cell viability in cancer lines |
| Fluorinated Organoboron Compounds | Anti-cancer Activity | Varies | Induction of apoptosis in tumor cells |
Discussion
The findings from various studies suggest that this compound has significant potential as an anti-cancer agent through its ability to stabilize microtubules and disrupt normal cellular processes. The structure-activity relationship indicates that modifications in the substituents can lead to varied biological responses, which is crucial for the design of more effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
